molecular formula C13H19ClN2O3S B15371181 tert-Butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine-1-carboxylate

Cat. No.: B15371181
M. Wt: 318.82 g/mol
InChI Key: KWKKTUFKBVKDLB-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H19ClN2O3S and its molecular weight is 318.82 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine-1-carboxylate, also known as (S)-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

  • Chemical Formula : C13H19ClN2O3S
  • CAS Number : 113559-02-7
  • Molecular Weight : 302.81 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with chlorothiazole compounds. The synthetic routes often focus on optimizing yields and purity while minimizing by-products.

Anti-inflammatory Properties

Research indicates that compounds similar to tert-butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine have demonstrated anti-inflammatory activities. For example, studies on pyrrolidine derivatives have shown dual inhibitory effects on prostaglandin and leukotriene synthesis, which are crucial mediators in inflammatory responses. These compounds exhibited anti-inflammatory effects comparable to indomethacin but with a wider safety margin due to reduced ulcerogenic effects .

Antimicrobial Activity

The thiazole moiety in the compound is known for its antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit significant activity against various bacterial strains, suggesting that tert-butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine could possess similar antimicrobial effects. Specific studies focusing on chlorothiazole derivatives have shown efficacy against gram-positive and gram-negative bacteria .

Insecticidal Activity

The biological activity of related compounds such as chlorfenapyr, a pyrrole insecticide, indicates that structures similar to tert-butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine may disrupt metabolic pathways in insects, leading to toxicity without cross-resistance to neurotoxic insecticides. This suggests potential applications in pest control .

Case Studies

StudyObjectiveFindings
Synthesis and Anti-inflammatory Activities of PyrrolidinonesEvaluate anti-inflammatory properties of pyrrolidinone derivativesCompounds showed equipotent anti-inflammatory activity compared to indomethacin with reduced ulcerogenic effects
Antimicrobial Efficacy of Thiazole DerivativesAssess antibacterial activitySignificant activity against multiple bacterial strains was observed
Insecticidal Efficacy of ChlorfenapyrInvestigate non-neurotoxic insecticide effectivenessDemonstrated effective mortality rates in specific bioassays, highlighting the potential for similar compounds

Properties

Molecular Formula

C13H19ClN2O3S

Molecular Weight

318.82 g/mol

IUPAC Name

tert-butyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H19ClN2O3S/c1-13(2,3)19-12(17)16-5-4-9(7-16)18-8-10-6-15-11(14)20-10/h6,9H,4-5,7-8H2,1-3H3

InChI Key

KWKKTUFKBVKDLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(S2)Cl

Origin of Product

United States

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